![molecular formula C15H21BrN2O2 B12989621 tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)
tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzoazepine core, followed by the introduction of the tert-butyl group, the amino group, and the bromine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that derivatives of benzo[c]azepines exhibit antidepressant properties. The structural modifications in tert-butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate may enhance its efficacy in targeting neurotransmitter systems involved in mood regulation.
-
Anxiolytic Effects :
- Similar compounds have shown promise as anxiolytics by modulating GABAergic neurotransmission. The presence of the amino group may facilitate interactions with GABA receptors, potentially leading to reduced anxiety levels.
- Antitumor Activity :
Synthetic Applications
The compound can serve as an important intermediate in the synthesis of more complex molecules due to its reactive functional groups:
- Building Block for Drug Development : Its unique structure allows for further derivatization, making it a valuable scaffold for developing new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Chemical Structure :
- CAS : 2059944-11-3
- Molecular Formula : C₁₄H₁₉BrN₂O₂
- Molecular Weight : 327.22 g/mol
- Appearance : White crystalline solid .
- Purity : ≥99% (HPLC) .
- Storage : Stable under ambient conditions .
This compound features a benzo[c]azepine ring system with a tert-butyl carboxylate ester at position 2, an amino group at position 5, and a bromine substituent at position 6.
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoazepine/Isoquinoline Family
tert-Butyl (E/Z)-2-(5-(methoxyimino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (Compound 21)
- Key Features: Methoxyimino group at position 5, oxo group at position 2. Bromine-free structure.
- Synthesis : Prepared via alkylation with tert-butyl bromoacetate under basic conditions (73% yield) .
- Physical Properties : Melting point 75–76°C; IR peaks at 1740 cm⁻¹ (ester C=O) and 1673 cm⁻¹ (amide C=O) .
- Analytical Data : HPLC purity 99.7% .
Comparison :
- The absence of bromine and presence of methoxyimino/oxo groups reduce steric bulk and alter electronic properties compared to the target compound.
- The oxo group may enhance hydrogen-bonding interactions, while the amino group in the target compound could improve solubility and bioactivity .
tert-Butyl 5-bromoisoindoline-2-carboxylate (CAS 201940-08-1)
- Key Features :
- Isoindoline core (vs. benzoazepine).
- Bromine at position 3.
- Structural Similarity : 0.94 (compared to the target compound) .
Comparison :
- The isoindoline ring lacks the seven-membered azepine ring, reducing conformational flexibility.
- Bromine at position 5 (vs. 8 in the target compound) may lead to divergent reactivity in substitution reactions .
tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-75-1)
Comparison :
- The dihydroisoquinoline structure is more rigid than the benzoazepine system.
Functional Group Variations
Amino vs. Methoxyimino Groups
- Target Compound: The 5-amino group can participate in hydrogen bonding and serve as a site for further derivatization (e.g., acylation).
- Compound 5b/21: Methoxyimino groups introduce steric hindrance and may reduce nucleophilicity at position 5 .
Bromine Substitution Patterns
- Bromine at position 8 (target compound) vs. position 5 (tert-butyl 5-bromoisoindoline-2-carboxylate) influences electronic distribution and steric interactions in downstream reactions .
Physicochemical and Pharmacological Properties
Biological Activity
tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate is a complex organic compound belonging to the benzazepine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK) and its neuroprotective properties. The molecular formula of this compound is C₁₅H₂₁BrN₂O₂, and it has a molecular weight of approximately 341.25 g/mol .
Structural Characteristics
The structural features of this compound include:
- A tert-butyl group which enhances lipophilicity.
- An amino group that may contribute to biological interactions.
- A bromo substituent that can influence reactivity and binding affinity.
Inhibition of Bruton's Tyrosine Kinase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on BTK, which is crucial in B-cell signaling pathways implicated in various cancers and autoimmune diseases. This inhibition can potentially lead to therapeutic applications in treating conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .
Neuroprotective Properties
The compound's structural resemblance to other biologically active molecules suggests potential neuroprotective properties. Studies have indicated that certain benzazepine derivatives can protect neuronal cells from apoptosis and oxidative stress. This activity may be attributed to the compound's ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) surrounding this compound reveals that modifications in the benzazepine structure can enhance its potency and selectivity against target enzymes. For instance, variations in the amino group or the bromo substituent may lead to differing biological profiles .
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Study on BTK Inhibition : A study reported that certain benzazepine derivatives demonstrated IC50 values in the nanomolar range against BTK, indicating strong inhibitory potential.
- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that treatment with benzazepine analogs led to reduced neuronal loss and improved cognitive function.
Study | Focus | Findings |
---|---|---|
Study 1 | BTK Inhibition | IC50 values < 500 nM for several analogs |
Study 2 | Neuroprotection | Reduced neuronal loss in animal models |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies typically involve:
- Molecular docking simulations to predict binding interactions.
- In vitro assays measuring the effects on cell signaling pathways.
Properties
Molecular Formula |
C15H21BrN2O2 |
---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3/t13-/m1/s1 |
InChI Key |
SAKFFJXGURPOAG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C2=C(C1)C=C(C=C2)Br)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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